molecular formula C10H20O3 B1429223 Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate CAS No. 35889-99-7

Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate

Cat. No.: B1429223
CAS No.: 35889-99-7
M. Wt: 188.26 g/mol
InChI Key: WMQFLGYAQQQGGW-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a tert-butoxy group attached to a 2,2-dimethylpropanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-(tert-butoxy)-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Methyl Esterification: Another approach is the direct methylation of the corresponding carboxylic acid using reagents like diazomethane or methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification processes, which involve continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of this compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as halides can be used in substitution reactions, often requiring strong bases or acids.

Major Products Formed:

  • Oxidation: 3-(tert-butoxy)-2,2-dimethylpropanoic acid

  • Reduction: 3-(tert-butoxy)-2,2-dimethylpropanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate finds applications in several scientific fields:

  • Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand esterification processes and enzyme activities.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • Methyl 3-(tert-butoxy)benzoate: This compound is structurally similar but contains a benzene ring instead of a 2,2-dimethylpropanoate group.

  • Methyl tert-butyl ether (MTBE): Another compound with a tert-butoxy group, commonly used as an oxygenate in gasoline.

Uniqueness: Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its bulky tert-butoxy group provides steric hindrance, influencing its reactivity and making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,3)13-7-10(4,5)8(11)12-6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQFLGYAQQQGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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